molecular formula C8H7F3O2S B1597721 2,4,5-Trifluorobenzylmethylsulfone CAS No. 886498-44-8

2,4,5-Trifluorobenzylmethylsulfone

Cat. No.: B1597721
CAS No.: 886498-44-8
M. Wt: 224.2 g/mol
InChI Key: DHUUUTRYHQFMJX-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzylmethylsulfone is a high-purity chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. Its structure incorporates both a methyl sulfone group and a polyfluorinated benzyl ring, making it a valuable synthon for constructing complex molecules. Methyl sulfones are recognized as standard polar substituents in chemistry and are found in numerous bioactive compounds, including over 30 approved drugs and various agrochemicals . The presence of the sulfone group can significantly influence a compound's electronic properties, solubility, and binding characteristics. The 2,4,5-trifluorobenzyl moiety is a privileged structure in drug discovery. The strategic incorporation of fluorine atoms and fluorinated groups, such as the trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of therapeutic candidates . A review of FDA-approved drugs over the past 20 years highlights the importance of the trifluoromethyl (TFM or -CF3) group as a key pharmacophore in many successful medicines . As a reagent, this compound can be used to introduce the methyl sulfone functionality into electron-rich heteroaromatic systems, a process that can be challenging with conventional methods . Its applications extend to the synthesis of novel compounds for antimicrobial and anticancer research, where the combination of a sulfonyl group and fluorinated aromatic systems has shown promising biological activity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

886498-44-8

Molecular Formula

C8H7F3O2S

Molecular Weight

224.2 g/mol

IUPAC Name

1,2,4-trifluoro-5-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)4-5-2-7(10)8(11)3-6(5)9/h2-3H,4H2,1H3

InChI Key

DHUUUTRYHQFMJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC1=CC(=C(C=C1F)F)F

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares 2,4,5-Trifluorobenzylmethylsulfone with structurally related sulfone-containing compounds, focusing on molecular features and physical properties inferred from the evidence:

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications
This compound C₈H₇F₃O₂S 2,4,5-F₃, -CH₂SO₂CH₃ Not reported 224.20 (calculated) Synthetic intermediate
2-Methylsulfonylbenzoic acid C₈H₈O₄S 2-SO₂CH₃, -COOH 137–140 200.21 Research reagents
3-Methylsulfonylbenzoic acid C₈H₈O₄S 3-SO₂CH₃, -COOH 230 200.21 Research reagents
Metsulfuron-methyl (herbicide) C₁₄H₁₅N₅O₆S Sulfonylurea, triazine ring 158–163 381.36 Agrochemicals

Key Observations:

  • Substituent Position Effects : The melting point of methylsulfonylbenzoic acids varies significantly with substituent position (e.g., 2- vs. 3-methylsulfonyl derivatives: 137–140°C vs. 230°C) . This suggests that the fluorine substitution pattern in this compound may similarly influence its thermal stability.

Reactivity and Functional Group Comparisons

  • Sulfone Group Reactivity : The sulfone group (-SO₂-) in this compound is less nucleophilic compared to sulfonamides (e.g., metsulfuron-methyl) but more stable under acidic conditions . This stability makes it suitable for harsh synthetic conditions.
  • Fluorinated analogs are typically more resistant to oxidative degradation .

Preparation Methods

Direct Sulfonylation of Trifluorobenzyl Precursors

One effective method involves the direct reaction of 2,4,5-trifluorobenzyl halides (usually chlorides or bromides) with methylsulfinate salts or methylsulfinic acid derivatives to form the methylsulfone group.

Typical Reaction Scheme:

$$
\text{2,4,5-Trifluorobenzyl chloride} + \text{Methylsulfinate salt} \rightarrow \text{2,4,5-Trifluorobenzylmethylsulfone}
$$

Reaction Conditions:

Parameter Typical Range/Value
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature 50–100 °C
Reaction Time 4–12 hours
Base/Catalyst Mild bases such as K2CO3 or NaHCO3
Yield 60–85%

This method benefits from straightforward reagents and moderate conditions but requires careful control to avoid side reactions such as overoxidation or elimination.

Stepwise Synthesis via Trifluorobenzyl Intermediates

Another approach involves first synthesizing 2,4,5-trifluorobenzyl alcohol or aldehyde intermediates, which are then converted into the methylsulfone via oxidation and sulfonylation steps.

Typical Synthetic Sequence:

  • Synthesis of 2,4,5-trifluorobenzyl alcohol/aldehyde:

    • Starting from trifluorobenzene derivatives, selective lithiation or halogen-metal exchange followed by reaction with formaldehyde or oxidation yields the benzyl alcohol or aldehyde.
  • Conversion to methylsulfone:

    • The benzyl alcohol is converted to benzyl sulfide via reaction with methylthiol or methylsulfide reagents.
    • Subsequent oxidation of the sulfide to sulfone using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
Benzyl alcohol synthesis n-BuLi, formaldehyde, THF, -78 °C to RT 70–80
Sulfide formation Methylthiol, base, room temperature 65–75
Oxidation to sulfone m-CPBA, dichloromethane, 0–25 °C 80–90

This multistep method allows for better control over substitution patterns and purity but is more time-consuming.

Research Findings and Optimization Insights

  • Lewis acid catalysis has been explored to improve sulfone formation efficiency. For example, anhydrous aluminum chloride or calcium chloride can promote sulfonylation reactions by activating the benzyl halide.

  • Solvent effects: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity of methylsulfinate salts, increasing reaction rates and yields.

  • Oxidation step control: Using controlled equivalents of oxidants like m-CPBA avoids overoxidation and degradation of the trifluorinated aromatic ring.

  • Temperature optimization: Moderate temperatures (50–80 °C) balance reaction kinetics and minimize side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct sulfonylation 2,4,5-Trifluorobenzyl chloride + methylsulfinate salt 50–100 °C, polar aprotic solvent 60–85 Simple, fewer steps Possible side reactions
Stepwise via benzyl alcohol n-BuLi, formaldehyde, methylthiol, m-CPBA Low temp lithiation, oxidation 70–90 High purity, controlled substitution Multi-step, longer synthesis time
Lewis acid catalyzed sulfonylation Benzyl halide, Lewis acid, methylsulfinate Room temp to 25 °C 75–88 Enhanced yield and selectivity Requires careful handling of Lewis acids

Notes on Fluorine Substitution Effects

The presence of fluorine atoms at the 2,4,5-positions on the benzyl ring significantly influences the reactivity:

  • Electron-withdrawing fluorines reduce the nucleophilicity of the aromatic ring but increase the electrophilicity of the benzylic position, facilitating nucleophilic substitution by methylsulfinate.

  • Fluorine substitution stabilizes the sulfone product, improving thermal and chemical stability.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Trifluorobenzylmethylsulfone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonylation of a fluorinated benzyl precursor. For example, [4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS: Not explicitly listed but structurally analogous to compounds in ) can be prepared via chlorosulfonation of 2,4,5-trifluorobenzyl derivatives. Key intermediates like 2,4,5-trifluorobenzyl chloride are synthesized by free-radical halogenation under UV light. Characterization of intermediates requires 1H/13C NMR to confirm substitution patterns and GC-MS to verify purity. For sulfonyl chloride intermediates, Fourier-transform infrared spectroscopy (FT-IR) is critical to confirm the S=O and S-Cl vibrational bands at ~1350 cm⁻¹ and ~530 cm⁻¹, respectively .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity.
  • Spectroscopy: 1H NMR (δ 3.1–3.3 ppm for methylsulfone protons; δ 6.8–7.5 ppm for aromatic protons) and 13C NMR (δ 44–46 ppm for sulfone carbon) are essential.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ for C8H7F3O2S: theoretical m/z 232.01).
  • Reference Standards: Cross-validate with NIST Chemistry WebBook data for trifluoromethylated aromatics (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde in ) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in fluorinated sulfone synthesis be resolved?

Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature). To resolve these:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, catalyst loading).
  • Kinetic Studies: Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps.
  • Computational Modeling: Apply density functional theory (DFT) to compare energy barriers for sulfonylation pathways. For example, steric hindrance from 2,4,5-trifluoro substitution may reduce nucleophilic attack efficiency, lowering yields .

Q. What structural factors influence the environmental persistence of this compound?

Methodological Answer: Fluorinated compounds often exhibit persistence due to C-F bond stability. Key factors:

  • Substitution Pattern: The 2,4,5-trifluoro arrangement (meta/para positions) may hinder microbial degradation, as seen in PCBs with 2,4,5-chlorine substitution ().
  • Sulfone Group: The electron-withdrawing sulfone moiety reduces electrophilic susceptibility.
  • Analytical Validation: Use GC-MS/MS with EPA Method 8151A (modified for sulfones) to detect degradation products in environmental matrices (e.g., water, soil) .

Q. How can isotopic labeling track metabolic or degradation pathways of this compound?

Methodological Answer:

  • 13C/2H Labeling: Synthesize isotopologues (e.g., 13C-labeled methylsulfone group) and use GC-MS or LC-HRMS to trace fragmentation patterns.
  • Degradation Studies: Spike labeled compounds into environmental samples (e.g., microbial cultures) and monitor isotopic enrichment in metabolites, as demonstrated in biosynthetic studies of fluorinated styrenes ().
  • Data Interpretation: Compare [M+1]+/[M+2]+ ratios to quantify precursor incorporation (e.g., 13C-labeled intermediates in ) .

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